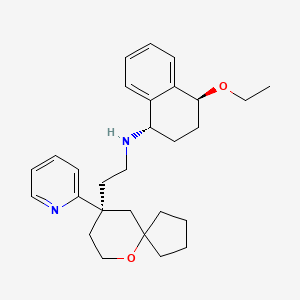
Tegileridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tegileridine is a small molecule μ-opioid receptor biased agonist developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. It is primarily used for the treatment of postoperative pain. This compound selectively activates the G-protein-coupled pathway, which mediates strong central analgesic effects and only weakly activates the β-arrestin-2 pathway implicated in adverse events like respiratory depression and gastrointestinal dysfunction . In January 2024, this compound received its first approval in China for the treatment of moderate to severe pain after abdominal surgery .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for tegileridine involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Tegileridine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
Tegileridine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study μ-opioid receptor biased agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Wirkmechanismus
Tegileridine exerts its effects by selectively activating the μ-opioid receptor, specifically the G-protein-coupled pathway. This activation leads to strong central analgesic effects while minimizing the activation of the β-arrestin-2 pathway, which is associated with adverse events like respiratory depression and gastrointestinal dysfunction. The molecular targets and pathways involved include the μ-opioid receptor and associated G-protein signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tegileridine is similar to compounds such as oliceridine, TRV734, and SHR9352. These compounds also act as biased agonists, preferentially activating the G-protein signaling pathway over β-arrestin 2 recruitment. What sets this compound apart is its specific efficacy and safety profile, which has been optimized for the treatment of postoperative pain. The similar compounds include:
- Oliceridine
- TRV734
- SHR9352 .
Eigenschaften
CAS-Nummer |
2095345-66-5 |
|---|---|
Molekularformel |
C28H38N2O2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(1S,4S)-4-ethoxy-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C28H38N2O2/c1-2-31-25-13-12-24(22-9-3-4-10-23(22)25)29-19-16-27(26-11-5-8-18-30-26)17-20-32-28(21-27)14-6-7-15-28/h3-5,8-11,18,24-25,29H,2,6-7,12-17,19-21H2,1H3/t24-,25-,27+/m0/s1 |
InChI-Schlüssel |
YUMLNLMFBWBKSK-OHSXHVKISA-N |
Isomerische SMILES |
CCO[C@H]1CC[C@@H](C2=CC=CC=C12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Kanonische SMILES |
CCOC1CCC(C2=CC=CC=C12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


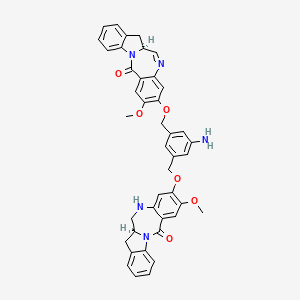

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
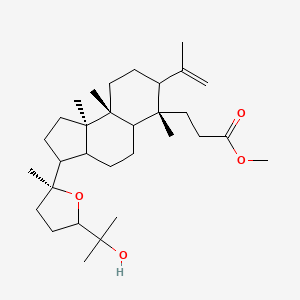
![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
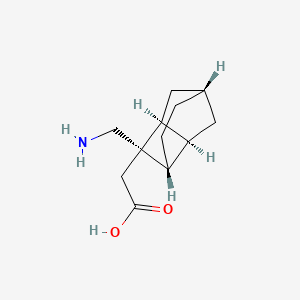
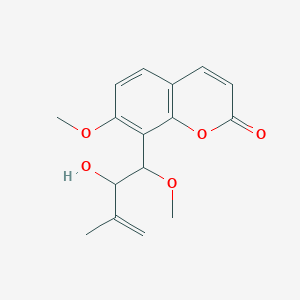
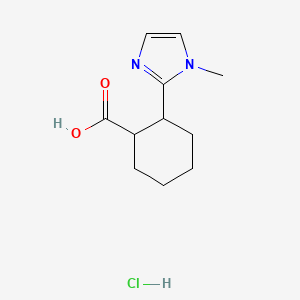
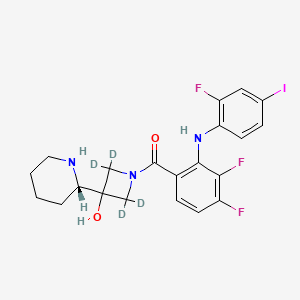
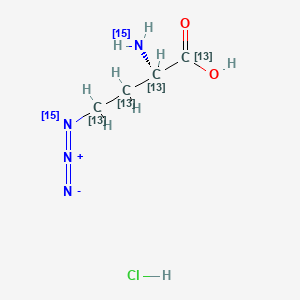
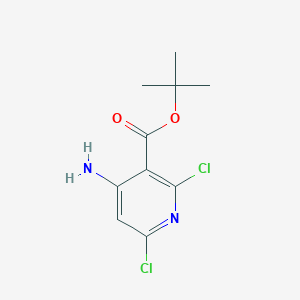
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
